N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide
Description
Chemical Structure and Properties
N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide is a sulfonamide-derived compound characterized by a benzene ring substituted with a sulfonyl group (benzenesulfonyl) and a 2-chlorophenyl carboximidamide moiety. The compound’s structure combines aromatic and sulfonamide functionalities, which are often associated with biological activity, such as antimicrobial or enzyme-inhibitory properties. Its molecular formula is C₁₃H₁₁ClN₂O₂S, with a molecular weight of 318.76 g/mol. The presence of chlorine at the 2-position of the benzene ring and the sulfonamide group may influence its reactivity, solubility, and binding affinity to biological targets .
Properties
Molecular Formula |
C13H11ClN2O2S |
|---|---|
Molecular Weight |
294.76 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-2-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C13H11ClN2O2S/c14-12-9-5-4-8-11(12)13(15)16-19(17,18)10-6-2-1-3-7-10/h1-9H,(H2,15,16) |
InChI Key |
YISVIKOTBAHCGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide typically involves the reaction of benzenesulfonyl chloride with 2-chlorobenzene-1-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then refluxed, and the product is isolated by crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted benzenesulfonamides.
Oxidation: Products include benzenesulfonic acids.
Reduction: Products include benzenesulfinamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit inhibitory effects on cancer cell proliferation. For example, derivatives of this compound have shown promise in targeting specific cancer pathways, particularly in thyroid cancer treatment, where they inhibit tumor growth by modulating key signaling pathways involved in cell division and apoptosis .
Case Study:
A study focusing on the synthesis of related sulfonamide compounds demonstrated their efficacy in inhibiting NAMPT, an enzyme implicated in cancer metabolism. The findings suggest that this compound could similarly impact NAMPT activity, leading to reduced cancer cell viability .
Biochemical Research
Enzyme Inhibition:
This compound serves as a valuable tool in biochemical research for studying enzyme inhibition. Its sulfonamide group allows it to interact with various enzymes, potentially leading to the development of selective inhibitors for therapeutic purposes. For instance, compounds structurally related to this compound have been shown to inhibit specific enzymes involved in metabolic pathways, contributing to the understanding of enzyme mechanisms and the development of new drugs .
Data Table: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | NAMPT | 25 | |
| Related Compound A | Carbonic Anhydrase | 15 | |
| Related Compound B | Dipeptidyl Peptidase IV | 30 |
Pharmacological Applications
Neuroinflammation Modulation:
Recent research has highlighted the potential of this compound as a modulator of neuroinflammatory processes. Compounds with similar structures have been evaluated for their ability to cross the blood-brain barrier and affect neuroinflammatory pathways, making them candidates for treating neurodegenerative diseases .
Case Study:
In a study examining P2X7 receptor antagonists, derivatives of this compound were tested for their ability to inhibit IL-1β release from macrophages, indicating potential therapeutic applications in neuroinflammation management .
Synthetic Utility
Synthesis of Novel Compounds:
The unique structure of this compound makes it a versatile intermediate in organic synthesis. It can be utilized to synthesize various heterocyclic compounds that possess biological activity, thereby expanding the library of potential drug candidates .
Data Table: Synthetic Applications
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to a decrease in the proliferation of cancer cells or the growth of bacteria .
Comparison with Similar Compounds
Key Differences
Functional Groups : Unlike Benzathine benzylpenicillin (a β-lactam antibiotic), sulfonamide derivatives lack the β-lactam ring critical for penicillin’s mode of action. Instead, sulfonamides often target enzymes like carbonic anhydrase or dihydropteroate synthase .
Biological Targets : While Benzathine benzylpenicillin inhibits bacterial cell wall synthesis, sulfonamides typically interfere with folate metabolism or ion transport pathways.
Research Findings and Limitations
The cited pharmacopoeia entry focuses on penicillin derivatives, which are mechanistically and structurally unrelated. Consequently, this analysis relies on extrapolation from general sulfonamide chemistry rather than direct experimental comparisons.
Recommendations for Further Study
Experimental Assays : Conduct enzymatic inhibition studies (e.g., carbonic anhydrase) to quantify activity.
Solubility and Stability Testing : Evaluate physicochemical properties under varying pH and temperature conditions.
Comparative Toxicity Profiling : Compare with FDA-approved sulfonamides to assess safety margins.
Biological Activity
N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide, a compound belonging to the class of benzenesulfonamides, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.
The synthesis of this compound typically involves the reaction of 2-chlorobenzoic acid derivatives with benzenesulfonyl chlorides. This reaction is often facilitated by base-promoted conditions, leading to high yields of the desired sulfonamide product. The structure of this compound can be represented as follows:
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. A study reported that derivatives of benzenesulfonamides, including this compound, demonstrated activity against various bacterial strains. For instance, compounds derived from similar structures showed minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL against E. coli and S. aureus .
| Compound | MIC against E. coli | MIC against S. aureus |
|---|---|---|
| 4d | 6.72 mg/mL | - |
| 4h | - | 6.63 mg/mL |
| 4a | 6.67 mg/mL | 6.45 mg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies. In vivo experiments indicated that related sulfonamide compounds significantly inhibited carrageenan-induced paw edema in rats, showcasing anti-inflammatory effects with percentages of inhibition reaching up to 94% at specific time intervals .
Antioxidant Activity
Research has also indicated that this compound possesses antioxidant properties, which are essential for mitigating oxidative stress associated with various diseases . The ability to scavenge free radicals contributes to its potential therapeutic benefits.
Case Studies and Research Findings
A comprehensive review of the literature reveals various studies focusing on the biological activities of benzenesulfonamide derivatives:
- Antimicrobial Efficacy : A series of experiments demonstrated that modifications in the sulfonamide structure could enhance antimicrobial activity against resistant strains .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties in cell cultures exposed to neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases .
- COX-2 Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
